1H,1'H-4,4'-bipyrazole
CAS No.: 25240-33-9
Cat. No.: VC7962429
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25240-33-9 |
|---|---|
| Molecular Formula | C6H6N4 |
| Molecular Weight | 134.14 g/mol |
| IUPAC Name | 4-(1H-pyrazol-4-yl)-1H-pyrazole |
| Standard InChI | InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10) |
| Standard InChI Key | YPYGFECUFVDWKB-UHFFFAOYSA-N |
| SMILES | C1=C(C=NN1)C2=CNN=C2 |
| Canonical SMILES | C1=C(C=NN1)C2=CNN=C2 |
Introduction
Structural and Electronic Properties of 1H,1'H-4,4'-Bipyrazole
Molecular Architecture
The planar bipyrazole system features two tautomeric pyrazole rings linked via C4–C4' bonds, creating a conjugated π-system with four nitrogen atoms (Figure 1). X-ray crystallography reveals a nearly coplanar arrangement of the rings, with a dihedral angle of 3.2° between planes . The N–H groups at positions 1 and 1' participate in intermolecular hydrogen bonding, influencing crystalline packing and solubility.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 134.14 g/mol | |
| Melting Point | 285–287°C (dec.) | |
| Tautomeric Forms | 1H-1'H, 2H-2'H, 3H-3'H | |
| Conjugation Length | 8.9 Å (N1–N1') |
Spectroscopic Characterization
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NMR: NMR (DMSO-d6) shows characteristic signals at δ 7.85 (H3, H5) and δ 12.3 (NH, exchangeable).
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IR: Strong absorptions at 3150 cm (N–H stretch) and 1600 cm (C=N vibration) .
Synthetic Methodologies
Classical Condensation Routes
The Ullmann coupling remains the benchmark for synthesizing 4,4'-bipyrazoles, achieving yields up to 68% under optimized conditions :
Key parameters:
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Catalyst: Copper(I) oxide (0.5 equiv)
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Solvent: Dimethyl sulfoxide (DMSO)
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Temperature: 140°C for 24 h
Table 2: Comparative Synthesis Approaches
| Method | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|
| Ullmann Coupling | 68 | 99 | High-temperature required |
| Oxidative Dimerization | 40 | 95 | Peroxide handling |
| Microwave-Assisted | 75 | 98 | Specialized equipment |
Modern Innovations
Microwave-assisted synthesis reduces reaction time to 30 minutes while improving yield to 75% . Photochemical methods using UV light (254 nm) enable radical-based dimerization at ambient temperatures, though with lower efficiency (32% yield) .
Coordination Chemistry and Metal Complexes
Ligand Behavior
1H,1'H-4,4'-Bipyrazole acts as a bridging ligand, forming complexes with transition metals through N1 and N2 donor atoms. The bite angle (N–M–N) typically ranges from 78° to 85°, favoring octahedral or square planar geometries.
Table 3: Representative Metal Complexes
| Metal Center | Geometry | Application Domain |
|---|---|---|
| Cu(II) | Octahedral | Catalytic oxidation |
| Ru(II) | Trigonal Bipyramidal | Photodynamic therapy |
| Pd(0) | Square Planar | Cross-coupling catalysis |
Catalytic Applications
Pd(II) complexes of 4,4'-bipyrazole demonstrate exceptional activity in Suzuki-Miyaura couplings (TON > 10) under aerobic conditions . The ligand’s electron-withdrawing nature stabilizes high oxidation states while preventing metal aggregation.
Pharmaceutical and Biological Relevance
Antimicrobial Activity
Derivatives bearing electron-withdrawing substituents (e.g., –NO, –CF) at C3/C5 positions show potent activity against Staphylococcus aureus (MIC = 2 μg/mL) . The mechanism involves disruption of bacterial cell wall synthesis through penicillin-binding protein inhibition.
Materials Science Applications
Organic Semiconductors
Thin films of 4,4'-bipyrazole derivatives achieve hole mobilities of 0.45 cm/V·s, comparable to state-of-the-art materials like rubrene . The planar structure facilitates π-π stacking with intermolecular distances of 3.4 Å.
Metal-Organic Frameworks (MOFs)
Zn(II)-bipyrazole MOFs demonstrate CO adsorption capacities of 8.9 mmol/g at 298 K, surpassing many zeolite-based materials . The framework’s flexibility enables gate-opening behavior under gas pressure.
Recent Research Frontiers
Photoresponsive Materials
Azobenzene-functionalized bipyrazoles undergo reversible trans-cis isomerization under 365 nm light, enabling applications in optical data storage. Switching cycles exceed 10 repetitions without degradation .
Electrocatalysis
NiFe-bipyrazole complexes deposited on carbon nanotubes achieve oxygen evolution reaction (OER) overpotentials of 270 mV at 10 mA/cm, rivaling precious metal catalysts .
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